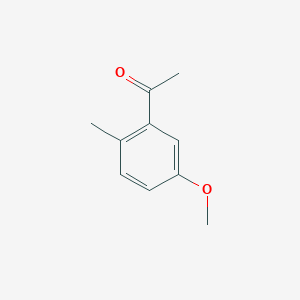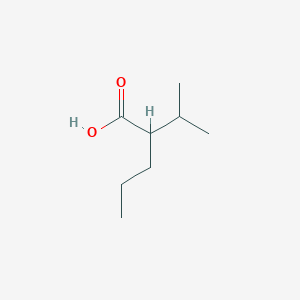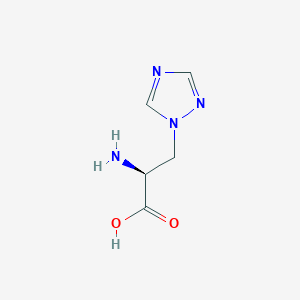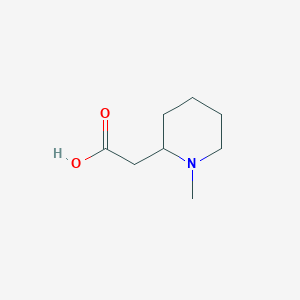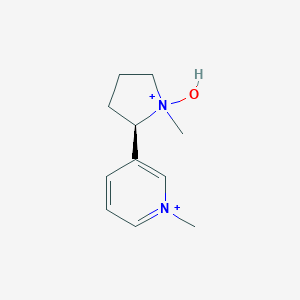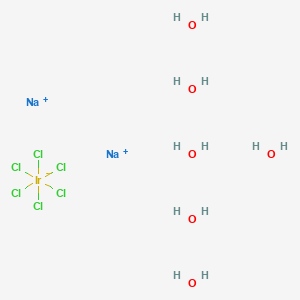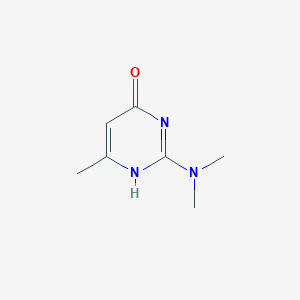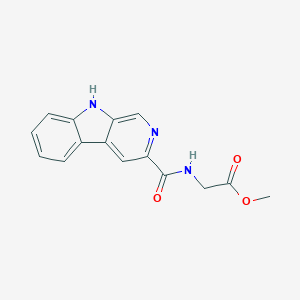
Glycinamide-beta-carboline-3-carboxylate methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide-beta-carboline-3-carboxylate methyl ester (GBCM) is a synthetic compound that has been extensively studied in the field of neuroscience and pharmacology. This molecule is a derivative of beta-carbolines, which are naturally occurring compounds found in various plant species. GBCM has been shown to possess a range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of Glycinamide-beta-carboline-3-carboxylate methyl ester is not fully understood. However, it has been suggested that Glycinamide-beta-carboline-3-carboxylate methyl ester exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for learning and memory. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Effets Biochimiques Et Physiologiques
Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Glycinamide-beta-carboline-3-carboxylate methyl ester in lab experiments is its high solubility in water and ethanol, which makes it easy to administer to animals. Additionally, Glycinamide-beta-carboline-3-carboxylate methyl ester has been shown to have low toxicity and no reported side effects. However, one of the limitations of using Glycinamide-beta-carboline-3-carboxylate methyl ester is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Glycinamide-beta-carboline-3-carboxylate methyl ester. One potential area of research is the development of Glycinamide-beta-carboline-3-carboxylate methyl ester-based drugs for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of Glycinamide-beta-carboline-3-carboxylate methyl ester. Additionally, further studies are needed to determine the optimal dosage and administration of Glycinamide-beta-carboline-3-carboxylate methyl ester in animal models.
Méthodes De Synthèse
Glycinamide-beta-carboline-3-carboxylate methyl ester is synthesized by the reaction of glycine with beta-carboline-3-carboxylic acid, which is then esterified with methanol. The resulting product is a white crystalline powder that is soluble in water and ethanol. The purity of Glycinamide-beta-carboline-3-carboxylate methyl ester can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Glycinamide-beta-carboline-3-carboxylate methyl ester has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Glycinamide-beta-carboline-3-carboxylate methyl ester has also been reported to enhance cognitive function and memory in animal models.
Propriétés
Numéro CAS |
100009-01-6 |
|---|---|
Nom du produit |
Glycinamide-beta-carboline-3-carboxylate methyl ester |
Formule moléculaire |
C15H13N3O3 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
methyl 2-(9H-pyrido[3,4-b]indole-3-carbonylamino)acetate |
InChI |
InChI=1S/C15H13N3O3/c1-21-14(19)8-17-15(20)12-6-10-9-4-2-3-5-11(9)18-13(10)7-16-12/h2-7,18H,8H2,1H3,(H,17,20) |
Clé InChI |
KRSQNSNAAQYQQW-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
SMILES canonique |
COC(=O)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Autres numéros CAS |
100009-01-6 |
Synonymes |
Gly-b-CCME glycinamide-beta-carboline-3-carboxylate methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



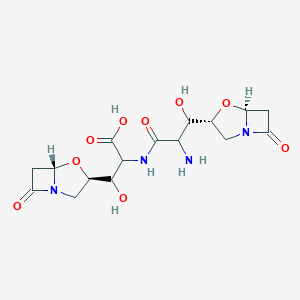
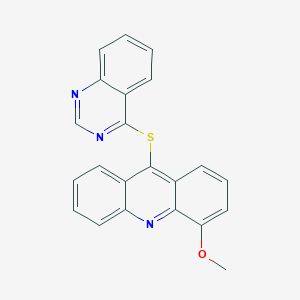
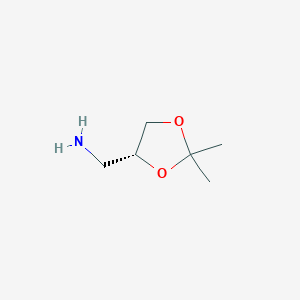
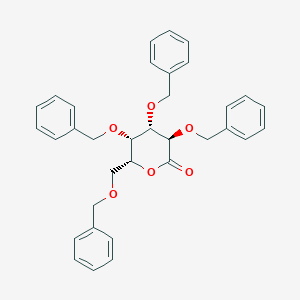
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
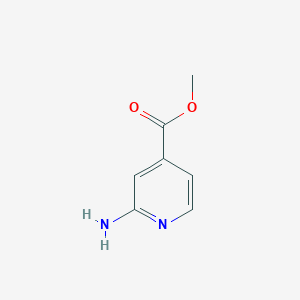
![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)
